2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the benzimidazole and piperidine rings, followed by various functional group interconversions and coupling reactions. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a benzimidazole ring, which is a fused benzene and imidazole ring, attached to a piperidine ring, which is a six-membered ring containing one nitrogen atom. Additionally, it has an acetamide group and a phenyl ring with two methoxy groups attached .Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The benzimidazole and piperidine rings could potentially participate in electrophilic aromatic substitution reactions or act as bases. The acetamide group could undergo hydrolysis, and the methoxy groups could be demethylated under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on the functional groups present. For example, the presence of the benzimidazole and piperidine rings suggests that the compound could potentially form hydrogen bonds, which could affect its solubility and reactivity .Scientific Research Applications
Discovery of Clinical Candidates
Research has identified compounds similar to "2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(2,5-dimethoxyphenyl)acetamide" as potent inhibitors with specific applications. For instance, a compound was discovered as an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity and potential for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antimicrobial Applications
Benzothiazole and benzimidazole derivatives have been evaluated for their antimicrobial activities. These compounds showed significant effectiveness against pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Mokhtari & Pourabdollah, 2013).
Synthesis and Chemical Properties
The synthesis of benzodiazepines bearing benzimidazole moieties as potent antimicrobial and antioxidant agents showcases the chemical versatility and potential therapeutic applications of such compounds. These syntheses often involve cyclization of chalcones with substituted ortho-phenylenediamine, indicating a methodological approach to developing new therapeutic agents (Naraboli & Biradar, 2017).
Antitumor Activities
Novel synthesized compounds with a benzimidazole ring have demonstrated anthelmintic and antitumor activities. These activities suggest their applicability in developing new therapeutic agents for treating various cancers and parasitic infections (Kumar & Sahoo, 2014).
Antioxidant Properties
Compounds similar to "this compound" have been evaluated for their antioxidant properties, indicating their potential in oxidative stress-related diseases (Al-Omran et al., 2014).
Future Directions
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-28-16-7-8-20(29-2)19(13-16)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHVQVKVVDBQBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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